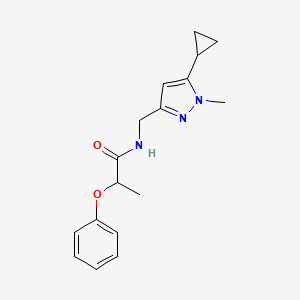
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N5O3 with a molecular weight of 369.4 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1795304-63-0 |
The biological activity of this compound primarily involves interactions with specific targets in cellular pathways. Pyrazole derivatives are often implicated in the inhibition of various enzymes and receptors, particularly those involved in inflammatory processes and cancer progression. The presence of the cyclopropyl group may enhance hydrogen bonding capabilities, potentially improving binding affinity to target proteins.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines in vitro and in vivo models of inflammation .
Anticancer Activity
The compound's structure suggests potential anticancer activity, as pyrazole derivatives have been associated with the modulation of signaling pathways involved in tumor growth and metastasis. In particular, research has focused on their role as inhibitors of kinases involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on p38 MAP Kinase Inhibition : A study characterized a related compound as a selective p38α MAP kinase inhibitor, demonstrating its efficacy in murine models of inflammation. The findings suggest that modifications to the pyrazole structure can lead to improved pharmacokinetic profiles and therapeutic outcomes .
- In Vitro Studies : In vitro assays have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, supporting their potential use as anticancer agents .
- Pharmacokinetic Profiles : Research has highlighted the importance of structural features, such as the cyclopropyl group, which may enhance the bioavailability and effectiveness of these compounds in therapeutic applications.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(22-15-6-4-3-5-7-15)17(21)18-11-14-10-16(13-8-9-13)20(2)19-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADCVSQBHXKJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN(C(=C1)C2CC2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














